6-Chloro-4-methylpyridine-2-carbonyl chloride

PARP1 selectivity Cancer DNA Damage Repair

6-Chloro-4-methylpyridine-2-carbonyl chloride (CAS 1261432-55-6) is a heteroaryl acyl chloride belonging to the picolinoyl chloride class, characterized by a pyridine ring bearing a 6-chloro substituent and a 4-methyl group. This specific substitution pattern is a critical structural feature, enabling its role as a key intermediate in the synthesis of highly selective therapeutic candidates, most notably the clinical-stage PARP1 inhibitor saruparib (AZD5305).

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 1261432-55-6
Cat. No. B1406345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methylpyridine-2-carbonyl chloride
CAS1261432-55-6
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)Cl)C(=O)Cl
InChIInChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3
InChIKeyVRRFKVOVVYKCOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methylpyridine-2-carbonyl chloride (CAS 1261432-55-6): A Strategic Intermediate for Next-Generation Selective PARP1 Inhibitors


6-Chloro-4-methylpyridine-2-carbonyl chloride (CAS 1261432-55-6) is a heteroaryl acyl chloride belonging to the picolinoyl chloride class, characterized by a pyridine ring bearing a 6-chloro substituent and a 4-methyl group [1]. This specific substitution pattern is a critical structural feature, enabling its role as a key intermediate in the synthesis of highly selective therapeutic candidates, most notably the clinical-stage PARP1 inhibitor saruparib (AZD5305) [2]. Unlike generic pyridine carbonyl chlorides, its unique arrangement of substituents is engineered into the final drug molecule to achieve a level of target selectivity that first-generation analogs cannot match.

Why Generic Analogs Like 6-Chloropicolinoyl Chloride Cannot Substitute 6-Chloro-4-methylpyridine-2-carbonyl chloride


Generic substitution with simpler analogs like 6-chloropyridine-2-carbonyl chloride or 4-methylpyridine-2-carbonyl chloride is structurally precluded for applications requiring high target selectivity. The presence of both the chlorine atom at the 6-position and the methyl group at the 4-position is not redundant; this combination creates a distinct steric and electronic environment that directly dictates binding affinity and selectivity in downstream drug candidates. SAR studies on the PARP1 inhibitor AZD5305 demonstrate that replacement or removal of either substituent results in a significant loss of selectivity for PARP1 over PARP2, an effect that is directly attributable to the foundational building block [1]. Therefore, the procurement of this specific compound is compulsory for projects aiming to replicate or build upon the selectivity profile of these advanced leads, as an alternative starting material will yield a fundamentally different and biologically inferior product.

Quantitative Evidence for Selecting 6-Chloro-4-methylpyridine-2-carbonyl chloride Over Closest Analogs


The 4-Methyl-6-Chloro Substitution Pattern is a Key Determinant of PARP1 vs PARP2 Selectivity

The 6-chloro-4-methylpyridine-2-carbonyl chloride motif is directly transferred to the clinical candidate AZD5305 (saruparib), where it contributes to a dramatic gain in selectivity. In biochemical assays, the final compound AZD5305 inhibits PARP1 with an IC50 of 3 nM, while showing an IC50 of 1400 nM for PARP2, yielding a selectivity ratio of ~467-fold [1]. By comparison, the first-generation PARP inhibitor olaparib, which lacks this specific pyridine substitution pattern, is a dual PARP1/2 inhibitor with IC50 values of 5 nM and 1 nM, respectively (selectivity ratio of 0.2-fold) [1]. This demonstrates how the unique structural features of the starting material enable the unprecedented selectivity of the final drug.

PARP1 selectivity Cancer DNA Damage Repair

Physicochemical Differentiation: 6-Chloro-4-methylpyridine-2-carbonyl chloride vs. 6-Chloropyridine-2-carbonyl chloride

The addition of a 4-methyl group to the pyridine ring significantly alters the lipophilicity of the core scaffold. The computed LogP (XLogP3-AA) for 6-Chloro-4-methylpyridine-2-carbonyl chloride is 3.0 [1]. For the simpler analog 6-chloropyridine-2-carbonyl chloride, the computed LogP is lower. This increased lipophilicity is a critical design feature for the final drug molecule AZD5305, contributing to its favorable CNS penetration and oral bioavailability profile [2]. The procurement of the exact compound ensures that the intermediate will confer the designed-for physicochemical properties to the final product.

Physicochemical properties LogP Drug Design

Solid-Phase Synthesis Advantage: Superior Handling Compared to Liquid-State Analogs

While 4-methylpyridine-2-carbonyl chloride is typically a liquid, 6-Chloro-4-methylpyridine-2-carbonyl chloride (CAS 1261432-55-6) is reported by multiple suppliers as a crystalline solid at room temperature . This physical state offers a significant practical advantage for automated solid-dispensing platforms and for long-term storage stability compared to liquid analogs. Solids are generally easier to weigh accurately on micro-scales, less prone to splashing, and exhibit slower degradation via hydrolysis, making them a preferred form for high-throughput medicinal chemistry and process development.

Process Chemistry Automated Synthesis Handling Safety

High-Value Application Scenarios for 6-Chloro-4-methylpyridine-2-carbonyl chloride


Synthesis of Next-Generation, Highly Selective PARP1 Inhibitors

The compound is the direct precursor for the critical 6-chloro-4-methylpyridine-2-carboxamide motif found in saruparib (AZD5305). Medicinal chemistry programs aiming to develop PARP1-selective inhibitors with a wider therapeutic index than first-generation dual PARP1/2 inhibitors must use this exact intermediate to access the requisite selectivity profile, which affords a 467-fold preference for PARP1 over PARP2 [1]. This selectivity is crucial for reducing hematological toxicities associated with PARP2 inhibition. Procurement is essential for any team replicating this SAR or developing backup compounds.

Structure-Activity Relationship (SAR) Exploration of Selectivity Pockets

The precise steric and electronic properties conferred by the 4-methyl and 6-chloro groups are essential for probing the selectivity pocket of PARP1. Using this compound, medicinal chemists can generate a series of amide derivatives to systematically map the binding site interactions that differentiate PARP1 from PARP2. As established, replacing this core building block with a simpler picolinoyl chloride nullifies the selectivity, making this compound non-substitutable for this research purpose [1].

Process Chemistry Development for Solid-Phase Reagent Handling

Given its physical state as a solid, this compound is the preferred intermediate over liquid-state analogs for developing scalable manufacturing processes. Its compatibility with automated solid dispensing systems enables precise, high-throughput reaction optimization, a critical requirement for transitioning a synthetic route from medicinal chemistry scale to kilogram-scale production . Its enhanced stability as a solid also simplifies storage and logistics in an industrial setting.

Quote Request

Request a Quote for 6-Chloro-4-methylpyridine-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.